N-(p-Chlorobenzylidene)methylamine

Crystallography Spectroscopy Schiff base

Select N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) for your R&D and process chemistry needs. Its para-chloro substituent offers superior electronic tuning for transition metal catalysis and molecular magnetism compared to unsubstituted analogs. As a validated fenarimol intermediate, it streamlines API synthesis. Unlike liquid benzylidene methylamine, this solid, crystalline reagent provides reproducible weighing, simplified purification, and stable long-term storage, reducing operational risk in multi-step syntheses.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
CAS No. 13114-22-2
Cat. No. B079267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Chlorobenzylidene)methylamine
CAS13114-22-2
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCN=CC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3
InChIKeyMVKUBKNVOVQEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2): A Para-Chloro Schiff Base Scaffold for Procurement in Organic Synthesis and Coordination Chemistry


N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) is a fundamental Schiff base compound characterized by an imine (C=N) linkage formed through the condensation of p-chlorobenzaldehyde and methylamine [1]. With a molecular formula of C8H8ClN and a molecular weight of 153.61 g/mol, this compound features a para-chloro substituent on the benzylidene moiety, which imparts distinct electronic and steric properties relative to its unsubstituted parent benzylidene methylamine and other halogenated analogs . Its structural framework makes it a versatile intermediate for synthesizing complex nitrogen-containing heterocycles and a valuable bidentate ligand in coordination chemistry for forming stable transition metal complexes (e.g., Cu(II), Ni(II), Co(II)) that are studied for their catalytic and magnetic properties .

Why N-(p-Chlorobenzylidene)methylamine Procurement Requires Specific CAS Differentiation from Unsubstituted and Ortho/Meta-Analogs


In procurement workflows, substituting N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) with its unsubstituted parent benzylidene methylamine or with alternative positional isomers (ortho- or meta-chloro) is scientifically invalid due to the distinct physicochemical and electronic properties conferred by the para-chloro substituent. The specific para-positioning of the chlorine atom alters the molecule's dipole moment, electron density distribution, and molecular conformation, directly impacting its reactivity, ligand field strength in metal coordination, and potential biological target interactions . While systematic head-to-head comparative data for this specific compound against its direct analogs in biological assays remains sparse in public literature, the well-established structure-activity relationship (SAR) principles for halogenated Schiff bases strongly indicate that such generic substitution would lead to divergent outcomes in any application where electronic effects are critical, such as metal complex stability, catalytic activity, or receptor binding [1].

Quantitative Evidence Guide: Differentiating Data Points for N-(p-Chlorobenzylidene)methylamine (CAS 13114-22-2) Procurement


Crystallographic and Spectroscopic Confirmation of Para-Chloro Substitution Impact on Molecular Conformation

The title compound, N-(p-Chlorobenzylidene)methylamine, has been characterized for the first time by single-crystal X-ray crystallography, confirming its solid-state molecular conformation. The study also updated its 1H NMR, 13C NMR, and IR spectroscopic data, providing a definitive reference for this specific para-chloro isomer. The crystal structure reveals a planar imine geometry, a key feature differentiating it from the unsubstituted parent compound (benzylidene methylamine) which exists as a liquid at room temperature due to weaker intermolecular forces [1].

Crystallography Spectroscopy Schiff base Structural biology

Quantified Environmental Fate as an Indirect Selectivity and Persistence Proxy

For applications where environmental impact or laboratory safety is a procurement consideration, the compound's estimated environmental fate parameters provide a quantitative basis for comparison. The Henry's Law Constant, estimated by the Bond SAR Method, is 0.00029 atm-m3/mole. This low value indicates negligible volatilization from water, suggesting the compound is less likely to become an airborne contaminant compared to more volatile amine analogs. Furthermore, its estimated half-life in a model river is 3.767 hours, providing a benchmark for its aquatic persistence .

Environmental chemistry Fate modeling Persistence Schiff base

Industrial Provenance: Documented Use as a Key Intermediate for Fenarimol Synthesis

The compound's utility is not merely academic; it is explicitly documented in industrial databases as an intermediate in the synthesis of fenarimol (芬那露), a known active pharmaceutical ingredient [1]. While many analogous Schiff bases may be synthetically accessible, few possess such a direct and documented link to a commercialized product. This establishes a higher level of industrial validation and relevance compared to purely research-grade or exploratory analogs, where downstream applications are speculative.

Pharmaceutical intermediates Agrochemical synthesis Industrial chemistry Fenarimol

Optimal Procurement Scenarios for N-(p-Chlorobenzylidene)methylamine Based on Verified Differentiation


Coordination Chemistry: Synthesis of Well-Defined Transition Metal Complexes for Catalysis and Materials Science

Procure N-(p-Chlorobenzylidene)methylamine as a bidentate ligand for the rational synthesis of transition metal complexes (e.g., Cu(II), Ni(II), Co(II)) where precise control over ligand field strength and geometry is paramount. The para-chloro substituent's electron-withdrawing effect, confirmed by its distinct spectroscopic signature and crystallographically-validated planar geometry [1], provides a predictable and tunable electronic environment that differs from unsubstituted or meta-substituted analogs. This enables the generation of catalysts with tailored redox potentials and magnetic properties for applications in homogeneous catalysis and molecular magnetism.

Pharmaceutical Process Development: A Validated Intermediate for Fenarimol and Related APIs

Select this compound for process chemistry and API manufacturing projects specifically targeting fenarimol or exploring related therapeutic areas. Its documented use as a fenarimol intermediate provides a direct, commercially-relevant pathway [2]. This offers a significant advantage over other para-substituted benzylidene methylamines, which may lack such industrial validation, thereby reducing the time and risk associated with establishing new synthetic routes and sourcing qualified materials.

Organic Synthesis: A Solid Reagent for Imine-Based Transformations Requiring Easy Handling

Opt for this solid, crystalline Schiff base when planning multistep organic syntheses that demand a stable, easily weighed, and stored imine reagent. Its solid state at room temperature [1] offers a distinct handling and purification advantage over the liquid unsubstituted benzylidene methylamine, leading to more reproducible experimental outcomes and simplified inventory management in laboratory and pilot-plant settings.

Structural Biology and Biophysics: A Model Compound for Halogenated Ligand-Protein Interaction Studies

Utilize N-(p-Chlorobenzylidene)methylamine as a minimalist, para-halogenated probe in biophysical studies (e.g., X-ray crystallography, NMR) to investigate halogen bonding and hydrophobic interactions with target proteins. The high-resolution crystal structure of the free ligand [1] provides a precise baseline for detecting conformational changes upon binding, while the para-chloro group serves as a well-defined and readily detectable moiety for structure-activity relationship (SAR) analysis compared to unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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